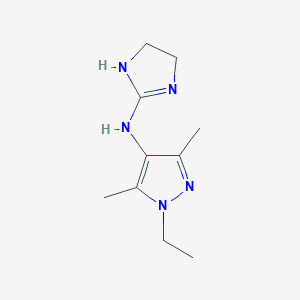![molecular formula C14H11NO3 B12867154 4-Amino-4'-formyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12867154.png)
4-Amino-4'-formyl[1,1'-biphenyl]-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-4’-formyl[1,1’-biphenyl]-3-carboxylic acid is an organic compound characterized by the presence of amino, formyl, and carboxylic acid functional groups attached to a biphenyl backbone. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4’-formyl[1,1’-biphenyl]-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of biphenyl to form 4-nitrobiphenyl, followed by reduction to obtain 4-aminobiphenyl. Subsequent formylation and carboxylation reactions yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-4’-formyl[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions include derivatives with modified functional groups, such as carboxylic acids, amines, and substituted biphenyl compounds .
Wissenschaftliche Forschungsanwendungen
4-Amino-4’-formyl[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 4-Amino-4’-formyl[1,1’-biphenyl]-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the formyl and carboxylic acid groups can engage in electrophilic interactions. These interactions influence various biochemical pathways and molecular processes .
Vergleich Mit ähnlichen Verbindungen
4-Aminobiphenyl: Lacks the formyl and carboxylic acid groups, making it less reactive in certain chemical reactions.
4-Formylbiphenyl: Lacks the amino and carboxylic acid groups, limiting its applications in biological systems.
4-Carboxybiphenyl:
Uniqueness: 4-Amino-4’-formyl[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of all three functional groups, which confer a wide range of reactivity and applications. This combination of functional groups allows for versatile chemical modifications and interactions in various scientific fields .
Eigenschaften
Molekularformel |
C14H11NO3 |
|---|---|
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
2-amino-5-(4-formylphenyl)benzoic acid |
InChI |
InChI=1S/C14H11NO3/c15-13-6-5-11(7-12(13)14(17)18)10-3-1-9(8-16)2-4-10/h1-8H,15H2,(H,17,18) |
InChI-Schlüssel |
WUWADHQYSSOEAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


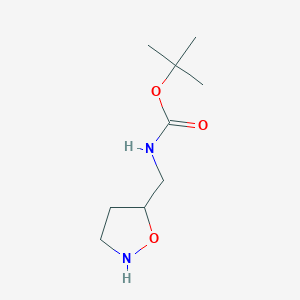

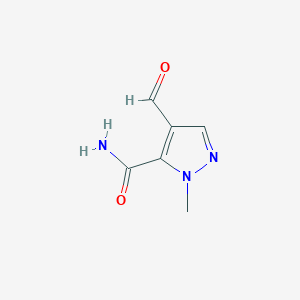
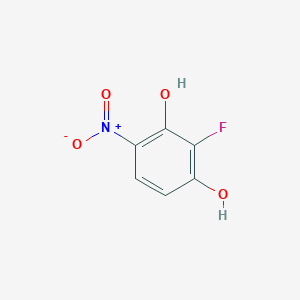
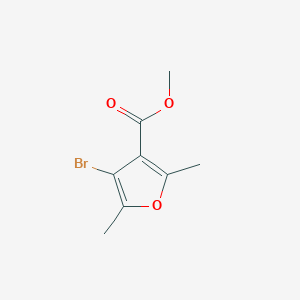
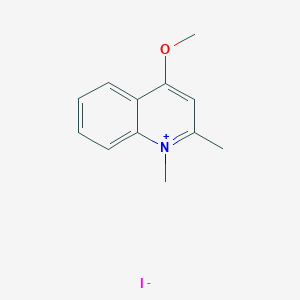
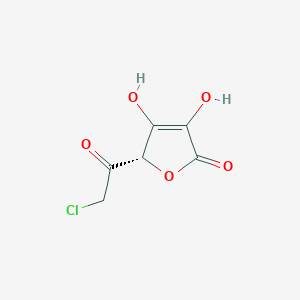
![2-Bromo-5-methylbenzo[d]oxazole](/img/structure/B12867117.png)
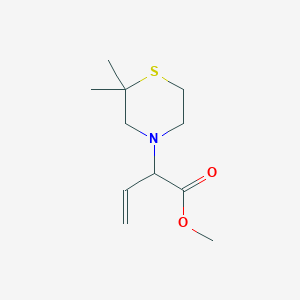
![5-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbonitrile](/img/structure/B12867145.png)


